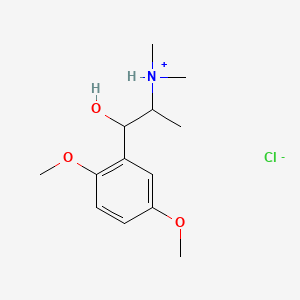

2,5-Dimethoxy-alpha-(1-dimethylaminoethyl)benzyl alcohol hydrochloride

Descripción

2,5-Dimethoxy-alpha-(1-dimethylaminoethyl)benzyl alcohol hydrochloride, also known as methoxamine hydrochloride (CAS 61-16-5), is a synthetic adrenergic agonist. Its molecular formula is C₁₁H₁₈ClNO₃, with a molecular weight of 247.72 g/mol . Structurally, it features:

- A 2,5-dimethoxy-substituted benzene ring.

- A benzyl alcohol moiety.

- A dimethylaminoethyl group attached to the alpha carbon of the alcohol.

Methoxamine acts as a selective α₁-adrenoceptor agonist, primarily used to treat hypotension due to its vasoconstrictive effects . It has a melting point of 212–216°C and is stored at 2–8°C under desiccation .

Propiedades

Número CAS |

63991-15-1 |

|---|---|

Fórmula molecular |

C13H22ClNO3 |

Peso molecular |

275.77 g/mol |

Nombre IUPAC |

[1-(2,5-dimethoxyphenyl)-1-hydroxypropan-2-yl]-dimethylazanium;chloride |

InChI |

InChI=1S/C13H21NO3.ClH/c1-9(14(2)3)13(15)11-8-10(16-4)6-7-12(11)17-5;/h6-9,13,15H,1-5H3;1H |

Clave InChI |

IHKPROKNRABKBI-UHFFFAOYSA-N |

SMILES canónico |

CC(C(C1=C(C=CC(=C1)OC)OC)O)[NH+](C)C.[Cl-] |

Origen del producto |

United States |

Métodos De Preparación

Preparation of 2,5-Dimethoxybenzaldehyde

The starting point is often 2,5-dimethoxybenzaldehyde , which can be prepared via alkylation of 2-hydroxy-5-methoxybenzaldehyde . A patented method (US6670510B2) describes an efficient process avoiding toxic cyanide reagents and expensive distillation steps:

- Step a: React crude 2-hydroxy-5-methoxybenzaldehyde with a metal hydroxide (e.g., sodium or potassium hydroxide) to form a metal salt.

- Step b: Separate and purify the metal salt.

- Step c: Alkylate the metal salt with dimethyl sulfate to yield 2,5-dimethoxybenzaldehyde.

This method proceeds at lower temperatures and with higher yields compared to direct alkylation of the aldehyde, reducing costs and improving safety.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| a | 2-hydroxy-5-methoxybenzaldehyde + NaOH/KOH | Metal salt intermediate formation |

| b | Separation and purification | Pure metal salt isolated |

| c | Alkylation with dimethyl sulfate | 2,5-dimethoxybenzaldehyde obtained |

This process avoids hazardous reagents like hydrogen cyanide and zinc cyanide and eliminates costly distillation steps.

Introduction of the Alpha-(1-Dimethylaminoethyl) Side Chain

A key intermediate for the final compound is 4-(2-dimethylaminoethoxy)benzaldehyde , which can be synthesized by nucleophilic substitution:

- React 4-hydroxybenzaldehyde with 2-(dimethylamino)ethyl chloride hydrochloride in the presence of potassium carbonate and triethylamine in a polar aprotic solvent such as dimethylformamide (DMF).

- Reaction temperature is maintained around 80 °C for 2 hours.

- Work-up involves extraction with chloroform and acid/base washes to isolate the product.

This method yields the 4-(2-dimethylaminoethoxy)benzaldehyde intermediate in high yield (~85%) and purity.

| Parameter | Details |

|---|---|

| Starting materials | 4-hydroxybenzaldehyde, 2-(dimethylamino)ethyl chloride hydrochloride |

| Base | Potassium carbonate, triethylamine |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80 °C |

| Reaction time | 2 hours |

| Work-up | Chloroform extraction, acid/base washes |

| Yield | ~85% |

Following this, the aldehyde group is reduced to the benzyl alcohol using sodium borohydride in methanol under ice bath conditions. The reaction is monitored by thin-layer chromatography (TLC) and terminated once complete. Excess sodium borohydride is quenched with ammonium chloride, and the product is isolated by extraction and vacuum distillation, yielding a colorless liquid with yields around 87-89%.

Reduction to Benzyl Alcohol and Hydrochloride Salt Formation

- The aldehyde intermediate is dissolved in methanol.

- Sodium borohydride is added slowly under an ice bath to reduce the aldehyde to the corresponding benzyl alcohol.

- After completion, ammonium chloride is added to quench excess reducing agent.

- The solvent is evaporated under reduced pressure.

- The crude product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by vacuum distillation.

- The resulting benzyl alcohol is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or ethyl acetate.

Summary Table of Preparation Steps

Research Findings and Notes

- The use of metal hydroxides and dimethyl sulfate for alkylation in step 1 is a significant improvement over older methods involving toxic cyanides or expensive distillations.

- The nucleophilic substitution step is well-documented in patent literature with reproducible yields and scalable conditions.

- Reduction with sodium borohydride is a classical and reliable method for converting aldehydes to alcohols, with easy quenching and work-up.

- The final hydrochloride salt formation improves compound stability and handling for further applications.

- No direct peer-reviewed journal articles specifically on the complete synthesis of this exact compound were found, but the methods are supported by robust patent literature and related synthetic protocols.

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dimethoxy-alpha-(1-dimethylaminoethyl)benzyl alcohol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Aplicaciones Científicas De Investigación

2,5-Dimethoxy-alpha-(1-dimethylaminoethyl)benzyl alcohol hydrochloride has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 2,5-Dimethoxy-alpha-(1-dimethylaminoethyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a sympathomimetic agent, stimulating alpha-adrenergic receptors. This leads to various physiological effects, including vasoconstriction and increased blood pressure. The molecular pathways involved include the activation of adrenergic receptors and subsequent signaling cascades .

Comparación Con Compuestos Similares

Research Findings and Implications

Clinical use is restricted to acute hypotension due to adverse cardiovascular effects .

Ritodrine Hydrochloride :

Q & A

Q. What are the limitations of current toxicity models, and how can they be addressed?

- In vitro limitations : Immortalized cell lines (e.g., HEK293) lack native tissue context. Solutions:

- Primary cell co-cultures : Vascular smooth muscle + endothelial cells to model vasoreactivity .

- Zebrafish assays : High-throughput cardiotoxicity screening (heart rate reduction at >10 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.